Molecular Mass and Isotopic Purity Differentiation: d4 vs. Unlabeled δ-Dodecalactone
The target compound, 6-Heptyltetrahydro-2H-pyran-2-one-d4, exhibits a molecular mass shift of +4.0 Da relative to the non-deuterated δ-Dodecalactone, with a calculated monoisotopic mass of 202.18 Da compared to 198.16 Da for the unlabeled analog [1]. This Δm/z = +4 separation is sufficiently distinct from the natural isotopic envelope of the analyte to enable precise selected ion monitoring (SIM) without interference from M+1 or M+2 isotopomers, a common issue when using d2-labeled analogs with smaller mass shifts [2]. The isotopic purity is specified as ≥95% (min) by multiple vendors, ensuring that the ion signal for the internal standard is predominantly the d4 isotopologue, minimizing cross-contamination of the analyte quantification channel .
| Evidence Dimension | Molecular Weight and Mass Shift |
|---|---|
| Target Compound Data | Molecular Weight: 202.33 g/mol; Δm/z vs. analyte: +4 Da |
| Comparator Or Baseline | δ-Dodecalactone (unlabeled): Molecular Weight: 198.30 g/mol |
| Quantified Difference | +4.03 Da (mass shift) |
| Conditions | Calculated from molecular formula C12H18D4O2 vs. C12H22O2 |
Why This Matters
A +4 Da mass shift provides optimal separation from the analyte's natural isotopic peaks, ensuring that the internal standard signal does not overlap with the M+2 or M+4 isotopomers of the unlabeled compound, which would artificially inflate quantitative accuracy.
- [1] NIST Chemistry WebBook. δ-Dodecalactone. Molecular weight: 198.3019. View Source
- [2] Schütt, J., et al. (2017). Quantitation of Nine Lactones in Dairy Cream by Stable Isotope Dilution Assays... Journal of Agricultural and Food Chemistry, 65(48), 10534-10541. View Source
